molecular formula C14H25BrO2 B1401553 (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate CAS No. 1092777-14-4

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate

Cat. No.: B1401553
CAS No.: 1092777-14-4
M. Wt: 305.25 g/mol
InChI Key: QAHZZDYOFYUOGS-FRRDWIJNSA-N
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Description

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate: is an organic compound that belongs to the class of esters It is derived from the combination of a cyclohexyl group with an isopropyl and methyl substitution, and a 4-bromobutanoate ester group

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Catalysis: Potential use as a ligand in catalytic reactions due to its unique structural features.

Biology and Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science:

    Agriculture: Used in the synthesis of agrochemicals that protect crops from pests and diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate can be achieved through esterification reactions. One common method involves the reaction of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with 4-bromobutyric acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound would likely involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 4-bromobutanoate group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The cyclohexyl ring and the ester group can participate in oxidation and reduction reactions, altering the oxidation state of the compound and potentially leading to the formation of alcohols or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or alkanes.

Mechanism of Action

The mechanism by which (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition processes. The ester group can undergo hydrolysis, releasing the active cyclohexyl moiety, which can then interact with biological targets.

Comparison with Similar Compounds

Uniqueness:

  • Structural Features: The presence of both isopropyl and methyl groups on the cyclohexyl ring, combined with the 4-bromobutanoate ester, provides unique steric and electronic properties.
  • Reactivity: The bromine atom in the ester group offers distinct reactivity compared to other similar compounds, enabling specific substitution reactions.

This compound’s unique combination of structural features and reactivity makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BrO2/c1-10(2)12-7-6-11(3)9-13(12)17-14(16)5-4-8-15/h10-13H,4-9H2,1-3H3/t11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHZZDYOFYUOGS-FRRDWIJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCCBr)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCCBr)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855725
Record name (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092777-14-4
Record name (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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